3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-
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Overview
Description
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-: is a compound known for its significant biological activity. It is also referred to as N-Methylnicotinamide, and it is an active endogenous metabolite that plays a role in various biochemical pathways . This compound is known for its ability to improve endothelial function and reduce atherosclerosis by regulating the ADMA-DDAH axis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- can be achieved through several methods:
Direct Method: This involves the treatment of nicotinamide with deoxygenated secondary amines to produce N-Methylnicotinamide.
Ammonolysis Method: This method involves the reaction of methyl chloroacetone with ammonia to produce N-formylurea, which is then reduced under hydrogen and copper catalysis to yield N-Methylnicotinamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the ammonolysis method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides .
Scientific Research Applications
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- involves the regulation of the ADMA-DDAH axis. This compound improves endothelial function by reducing the levels of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. By enhancing the activity of dimethylarginine dimethylaminohydrolase (DDAH), it promotes the breakdown of ADMA, leading to increased nitric oxide production and improved vascular function .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to N-Methylnicotinamide, known for its role in NAD+ biosynthesis.
Nicotinic Acid: Another precursor with similar biological activity but different metabolic pathways.
4-Pyridylnicotinamide: An isomer with similar coordination chemistry properties but different biological activities.
Uniqueness
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- is unique due to its specific role in regulating the ADMA-DDAH axis and its potential therapeutic applications in cardiovascular diseases. Its ability to act as a bidentate ligand in coordination polymers also sets it apart from other similar compounds .
Properties
CAS No. |
70454-30-7 |
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Molecular Formula |
C17H20N6O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N6O3/c1-20(15(24)12-6-4-7-18-10-12)8-5-9-23-11-19-14-13(23)16(25)22(3)17(26)21(14)2/h4,6-7,10-11H,5,8-9H2,1-3H3 |
InChI Key |
QPSLMAFKGDTZOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(C)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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